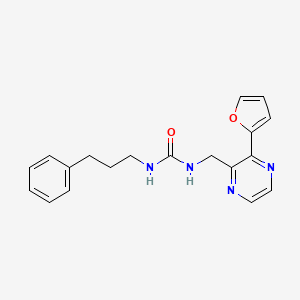

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(22-10-4-8-15-6-2-1-3-7-15)23-14-16-18(21-12-11-20-16)17-9-5-13-25-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKDLODHLAZPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the formation of the furan and pyrazin rings. One common approach is to start with furfural, which undergoes a series of reactions to introduce the pyrazin and phenylpropyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea has shown potential in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activity, including antimicrobial and antioxidant properties.

Medicine: The compound's potential therapeutic effects are being explored, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and coatings.

Mechanism of Action

The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of certain signaling pathways and the reduction of oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Functional Group Analysis

- Urea Motif : Present in all compounds, enabling hydrogen-bonding interactions with biological targets (e.g., kinases or proteases).

- Heterocyclic Cores :

- Substituent Effects: Furan vs. Trifluoromethyl Groups (): Electron-withdrawing effects may enhance binding to hydrophobic pockets in targets.

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Heterocycle Impact : Pyrazine-based compounds (target, ) may exhibit stronger binding to ATP-binding pockets due to nitrogen-rich cores, whereas triazolopyridazines () could target larger enzymatic sites.

- Substituent Influence : The 3-phenylpropyl chain in the target compound and may enhance hydrophobic interactions, while trifluoromethyl groups () improve target selectivity.

Biological Activity

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazine moiety, and a phenylpropyl side chain. The molecular formula can be represented as . The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies indicate that compounds containing furan and pyrazine rings exhibit anticancer activity . For instance, derivatives have shown the ability to inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell growth and apoptosis.

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have demonstrated that these compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Case Study : In a study involving MCF-7 breast cancer cells, the compound reduced cell viability significantly compared to control groups. The IC50 value was determined to be approximately 12 µM, indicating potent activity against this cancer cell line.

Anti-inflammatory Activity

Compounds similar to 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea have been evaluated for their anti-inflammatory properties .

- Mechanism : The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This results in decreased production of inflammatory mediators.

- Research Findings : A study reported that treatment with related compounds resulted in a significant reduction in TNF-alpha and IL-6 levels in animal models of inflammation, suggesting a promising therapeutic application for inflammatory diseases.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.

- Activity Spectrum : Preliminary screening against various bacterial strains showed moderate antibacterial activity, particularly against Gram-positive bacteria.

- Study Results : In vitro assays demonstrated an inhibition zone of 15 mm against Staphylococcus aureus, indicating potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is crucial for its development as a therapeutic agent.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea?

- Methodology : Multi-step synthesis typically involves coupling pyrazine derivatives with furan-containing precursors. For example:

- Step 1 : Functionalize pyrazine at the 3-position with a furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2 : Introduce the urea moiety via reaction of an isocyanate intermediate with 3-phenylpropylamine under inert conditions (e.g., dry dichloromethane, triethylamine as base) .

- Purification : Column chromatography (silica gel, gradient elution with PE/EtOAc) and recrystallization for high-purity yields .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks for furan (δ ~6.3–7.4 ppm), pyrazine (δ ~8.5–9.0 ppm), and urea NH protons (δ ~5.5–6.5 ppm) .

- LCMS : Confirm molecular ion [M+H]+ and monitor reaction progress .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (SHELX software recommended for refinement) .

Q. What structural features influence the compound’s stability?

- Key factors :

- Furan ring : Susceptible to oxidation; stability enhanced by electron-donating substituents .

- Urea linkage : Hydrolytically sensitive; stability improved in non-polar solvents or via steric hindrance from the 3-phenylpropyl group .

- Pyrazine core : Delocalized π-system enhances thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

- Approach :

- Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .

- Compare calculated dipole moments with experimental data (e.g., crystallographic electrostatic potential maps) to validate binding site interactions .

Q. What strategies address contradictions in biological activity data between urea derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., furan vs. thiophene, alkyl chain length) and assay against aminopeptidase N or kinase targets .

- Data normalization : Control for solvent effects (DMSO tolerance <1% in cell-based assays) and batch-to-batch purity variations (HPLC ≥95%) .

- Case study : A 3-phenylpropyl analog showed 10× higher inhibitory activity than a methyl derivative, attributed to hydrophobic interactions .

Q. How can reaction conditions be optimized to minimize byproduct formation during scale-up?

- Key parameters :

- Temperature : Lower reaction temperatures (0–25°C) reduce side reactions in urea formation steps .

- Catalysis : Use TsOH or TEA to accelerate cyclization steps (e.g., oxadiazole formation) while minimizing decomposition .

- Monitoring : Real-time TLC (PE/EtOAc = 1:1) or LCMS tracking for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.